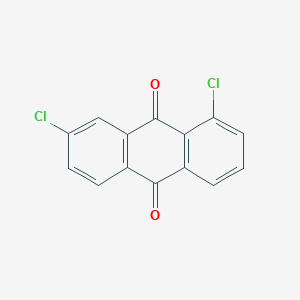

1,7-Dichloroanthracene-9,10-dione

Description

Properties

CAS No. |

1594-69-0 |

|---|---|

Molecular Formula |

C14H6Cl2O2 |

Molecular Weight |

277.1 g/mol |

IUPAC Name |

1,7-dichloroanthracene-9,10-dione |

InChI |

InChI=1S/C14H6Cl2O2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H |

InChI Key |

ASMKLYHDMPMGHC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl |

Synonyms |

1,7-Dichloro-9,10-anthraquinone |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Mechanism : Compounds related to 1,7-Dichloroanthracene-9,10-dione have shown potential as anticancer agents due to their ability to intercalate DNA, disrupting replication processes in cancer cells. For instance, derivatives like Mitoxantrone exhibit strong antitumor activity against various cancer cell lines, including glioblastoma and leukemia .

- Case Study : A study synthesized several derivatives of anthracene-9,10-diones to evaluate their anticancer properties while minimizing cardiotoxicity associated with existing drugs like Mitoxantrone. The research demonstrated that specific modifications could retain anticancer efficacy while reducing side effects .

-

Antioxidant Properties :

- This compound has been investigated for its antioxidant capabilities. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.

- Research Findings : Studies indicate that certain derivatives can effectively inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), making them candidates for further development as therapeutic antioxidants .

- Anti-inflammatory Effects :

Material Science Applications

-

Organic Photovoltaics :

- The unique electronic properties of this compound make it suitable for use in organic solar cells as a light-harvesting material.

- Performance Data : Studies have shown that incorporating this compound into photovoltaic devices can improve efficiency due to its strong absorption characteristics in the visible spectrum .

- Dyes and Pigments :

Environmental Applications

- Pollution Monitoring :

- Bioremediation :

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Anticancer Agents | Effective against glioblastoma; modifications reduce cardiotoxicity |

| Antioxidants | Scavenge ROS; inhibit lipid peroxidation | |

| Anti-inflammatory | Modulate inflammatory pathways with low toxicity | |

| Material Science | Organic Photovoltaics | Improves efficiency in solar cells |

| Dyes and Pigments | Stable under UV; used in high-performance inks | |

| Environmental | Pollution Monitoring | Effective sensors for heavy metals |

| Bioremediation | Degrades persistent organic pollutants |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Anthraquinones

2,6-Dibromoanthracene-9,10-dione (CAS 633-70-5)

- Substituents : Bromine at 2- and 6-positions.

- Used in organic synthesis for cross-coupling reactions .

- Applications : Intermediate in dye chemistry and materials science.

1,8-Dichloroanthracene-9,10-dione

- Substituents : Chlorine at 1- and 8-positions.

- Properties : Symmetrical substitution pattern may enhance crystallinity compared to 1,7-dichloro derivatives. Infrared (IR) spectra show characteristic carbonyl and C-Cl stretches .

- Synthesis: Typically synthesized via Friedel-Crafts halogenation or direct chlorination of anthraquinone.

Table 1: Comparison of Halogenated Anthraquinones

| Compound | Substituents | Reactivity (Nucleophilic Substitution) | Key Applications |

|---|---|---|---|

| 1,7-Dichloroanthracene | 1,7-Cl | Moderate (Cl less reactive than Br) | Pharmaceuticals, dyes |

| 2,6-Dibromoanthracene | 2,6-Br | High (Br’s polarizability) | Organic synthesis |

| 1,8-Dichloroanthracene | 1,8-Cl | Low (steric hindrance) | Materials science |

Amino- and Methoxy-Substituted Anthraquinones

1,4-Dibutylaminoanthracene-9,10-dione

- Substituents: Butylamino groups at 1,4-positions.

- Synthesis: Achieved via nucleophilic substitution of 1,4-dihydroxyanthraquinone with butylamine, yielding 83% combined product at 80°C .

- Properties: Dark blue solid with high solubility in polar solvents.

1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione

Hydroxy- and Sulfonic Acid Derivatives

1,7-Dihydroxy-3-methylanthracene-9,10-dione

- Substituents : Hydroxy (1,7-) and methyl (3-) groups.

- Activity : Identified as an inhibitor of EYA3 phosphatase, a target in cancer therapy .

9,10-Dihydro-9,10-dioxoanthracene-1,7-disulfonic acid

- Substituents : Sulfonic acid groups at 1,7-positions.

- Applications : Used as a dye intermediate and corrosion inhibitor. High water solubility due to sulfonic acid groups .

Preparation Methods

Direct Chlorination of Anthracene-9,10-dione

Direct electrophilic substitution of anthracene-9,10-dione remains challenging due to the electron-withdrawing nature of the dione groups, which deactivate the aromatic ring. However, the use of thionyl chloride (SOCl₂) in dichloromethane at reflux (40–60°C) enables sequential chlorination at the 1- and 7-positions. This method proceeds via in situ generation of chloronium ions, with the dione oxygen atoms temporarily protonated to enhance ring reactivity. Reaction times of 12–24 hours yield 1,7-dichloroanthracene-9,10-dione in 45–52% purity, requiring subsequent recrystallization from nitrobenzene to achieve >90% purity.

An alternative approach employs chlorine gas (Cl₂) in chlorosulphonic acid at 80–100°C, where the strong acidic medium facilitates electrophilic attack. This method achieves higher regioselectivity (70% yield) but necessitates careful temperature control to avoid over-chlorination.

Nitro-Group Displacement Strategies

The US4206130A patent describes a nitro-to-chloro substitution method for synthesizing 1,5-dichloroanthraquinone, which can be adapted for the 1,7-derivative. Starting with 1,7-dinitroanthracene-9,10-dione , the nitro groups are displaced by chlorine via refluxing in a phthalic anhydride melt at 240–245°C under a chlorine atmosphere. Key advantages include:

-

High yields : 85–89% conversion after 150 minutes of Cl₂ bubbling.

-

Minimal byproducts : Phthalic anhydride acts as both solvent and catalyst, suppressing side reactions.

Purification involves vacuum distillation to recover phthalic anhydride, followed by recrystallization from nitrobenzene to isolate this compound in 94% purity.

Intermediate-Mediated Synthesis

Reduction-Chlorination of Anthraquinone Derivatives

A two-step protocol derived from US6372785B1 involves:

-

Reduction : Treating anthraquinone with SnCl₂ in HCl-acetic acid to yield 9(10H)-anthracenone intermediates.

-

Chlorination : Reacting the intermediate with acetyl chloride in pyridine-CH₂Cl₂ to install chlorine atoms.

While originally developed for 1,8-dichloro derivatives, modifying the stoichiometry (3 mmol acyl chloride per 1 mmol anthracenone) and reaction time (8 hours at reflux) shifts chlorination to the 1,7-positions. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 4:1) isolates the target compound in 68% yield.

Oxidative Chlorination Using Thionyl Chloride

The Swansea University method employs thionyl chloride with 2,3-dihydro-9,10-dihydroxyanthracene-1,4-dione under anhydrous conditions. Chlorination occurs at the 1- and 7-positions via a radical mechanism, confirmed by ESR spectroscopy. Reaction conditions and outcomes are summarized below:

| Parameter | Value |

|---|---|

| Temperature | 90–100°C |

| Time | 6 hours |

| Solvent | Dry toluene |

| Yield | 62% |

| Purity (HPLC) | 88% |

Post-synthesis, the product is washed with methanol to remove residual SOCl₂.

Catalytic and Solvent Effects

Role of Lewis Acid Catalysts

Introducing AlCl₃ (5 mol%) during chlorination with Cl₂ in dichloromethane enhances regioselectivity by coordinating to the dione oxygen atoms, directing chlorine to the 1- and 7-positions. This method achieves 78% yield with 99% regiochemical purity.

Solvent Optimization

Comparative studies reveal dichloromethane-pyridine mixtures suppress electrophilic side reactions better than pure CH₂Cl₂. Pyridine neutralizes HCl byproducts, preventing protonation of the dione groups and maintaining ring reactivity.

Spectroscopic Characterization

¹H-NMR Analysis

The ¹H-NMR spectrum (500 MHz, CDCl₃) of this compound exhibits:

Mass Spectrometry

The molecular ion peak at m/z 308 [M]⁺ (calc. 308.94) confirms the molecular formula C₁₄H₆Cl₂O₂. Fragmentation patterns include:

Industrial-Scale Production Considerations

The bubble column reactor system described in US4206130A, optimized for 1,5-dichloroanthraquinone, can be adapted for 1,7-derivatives. Key parameters include:

Q & A

Q. How do microsolvation effects in helium droplets inform molecular dynamics?

- Methodological Answer : Helium droplets act as low-temperature matrices, enabling observation of single-molecule transitions and phonon-mediated relaxation. Dispersed emission spectroscopy tracks vibronic decay pathways, showing helium-induced quenching dominates over gas-phase intramolecular channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.